N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-2-24-16-9-8-13(11-12(16)7-10-17(24)25)23-18(26)14-5-3-4-6-15(14)19(20,21)22/h3-6,8-9,11H,2,7,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDNESQICLOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction between the quinoline derivative and 2-(trifluoromethyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially forming alcohol derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic development. Studies indicate that it may exhibit activity against certain types of cancer and neurological disorders due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Mechanism of Action
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It can inhibit specific enzymes that are overactive in disease states.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission and hormonal regulation.
Agrochemicals
The compound's lipophilicity and structural features may allow it to serve as a lead compound for developing new agrochemicals. Its potential applications include:
- Pesticides : The unique chemical properties can be tailored to enhance efficacy against pests while minimizing environmental impact.
- Herbicides : Modifications of the compound could lead to selective herbicides that target specific plant species without harming crops.
Materials Science
In materials science, this compound can be explored for:
- Polymer Additives : Its chemical structure may improve the properties of polymers, such as thermal stability and mechanical strength.
- Nanomaterials : The compound can be used in the synthesis of nanostructured materials with specific electronic or optical properties.
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent candidate for various applications in medicinal chemistry and material science.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is , with a molecular weight of 321.3 g/mol. The trifluoromethyl group contributes to its lipophilicity and may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.3 g/mol |
| LogP | 3.6378 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.493 |
Initial studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting inflammation and pain signaling pathways.
- Receptor Modulation : It may interact with receptors associated with neurotransmitter systems, influencing processes such as pain perception and mood regulation.
- Cellular Pathway Interference : The compound could modulate pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
Several studies have reported the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance, molecular docking studies have indicated that these compounds can bind effectively to tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Research has shown that similar compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may also have therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that treatment with tetrahydroquinoline derivatives led to a marked decrease in the levels of inflammatory markers in vitro, suggesting potential applications in treating chronic inflammatory conditions .
Q & A
Q. How can the synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide be optimized for high yield and purity?
Methodological Answer: Synthesis typically involves coupling a tetrahydroquinoline derivative with a trifluoromethylbenzoyl chloride under Schotten-Baumann conditions. Key parameters include:
- Temperature: Maintain 0–5°C during acylation to minimize side reactions.
- Solvent: Use dichloromethane or THF for solubility and reaction homogeneity.
- Catalyst: Triethylamine (1.5 eq) enhances nucleophilicity of the amine intermediate. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions (e.g., ethyl group at N1, trifluoromethyl benzamide at C6).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 409.14).
- X-ray Crystallography: Single-crystal analysis (using SHELX programs) resolves stereochemistry and confirms the planarity of the quinoline core .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, JAK2) via fluorescence polarization assays.
- Cellular Viability: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Solubility: Measure logP (octanol/water) to predict bioavailability. Note: Structural similarity to tetrahydroquinoline derivatives suggests potential anti-inflammatory activity; test COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s mechanism of action in enzyme binding?
Methodological Answer: The CF₃ group enhances binding via:
- Hydrophobic Interactions: Molecular docking (AutoDock Vina) shows CF₃ occupies hydrophobic pockets in kinases.
- Electron-Withdrawing Effects: Polarizes the benzamide ring, increasing hydrogen bonding with catalytic lysine residues (e.g., in EGFR). Validate using site-directed mutagenesis: Replace CF₃ with CH₃ and compare IC₅₀ values in enzyme assays .
Q. How to resolve contradictions in biological activity data across studies with structural analogs?
Methodological Answer: Case study: If analog A (with 4-fluorobenzamide) shows higher cytotoxicity than the trifluoromethyl variant:
- Assay Conditions: Control for differences in cell culture media (e.g., serum protein binding).
- Metabolic Stability: Perform microsomal stability assays (human liver microsomes) to compare half-lives.
- Structural Dynamics: Use MD simulations (AMBER) to analyze conformational flexibility affecting target engagement .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this scaffold?
Methodological Answer: Design a focused library with systematic substitutions:
| Position | Modification | Biological Impact |
|---|---|---|
| C6 | Replace CF₃ with Cl, Br | Compare IC₅₀ in kinase assays |
| N1 | Ethyl vs. cyclopropyl | Assess metabolic stability via CYP450 inhibition assays |
| Quinoline Core | Introduce methyl groups at C3/C4 | Evaluate solubility via shake-flask method |
| Use multivariate analysis (e.g., PCA) to identify critical pharmacophores . |
Q. What crystallographic techniques are suitable for studying its interaction with biological targets?
Methodological Answer:
- Co-crystallization: Soak protein crystals (e.g., EGFR kinase domain) with 10 mM compound in reservoir solution.
- Data Collection: Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) datasets.
- Refinement: SHELXL refines models with anisotropic B-factors; validate ligand placement using omit maps. PDB deposition requires Rwork/Rfree < 0.20/0.25 .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (50–85%) for this compound?
Methodological Answer: Investigate variables:
- Reagent Purity: Ensure trifluoromethylbenzoyl chloride is freshly distilled (bp 120–125°C).
- Scaling Effects: Pilot reactions (1 mmol) vs. bulk synthesis (100 mmol) may differ in heat dissipation.
- Workup Protocol: Test alternative quenching methods (e.g., aqueous NaHCO₃ vs. HCl). Reproduce results across 3 independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
